![molecular formula C13H9FN2OS B023927 4-(2-Fluorophényl)-6-méthylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 50263-91-7](/img/structure/B23927.png)
4-(2-Fluorophényl)-6-méthylthieno[2,3-d]pyrimidin-2(1H)-one
Vue d'ensemble
Description
4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities. The presence of the fluorophenyl and methylthieno groups in its structure contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
For instance, some pyrido[2,3-d]pyrimidines have been reported to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .
Biochemical Pathways
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties .
Result of Action
For instance, some pyrido[2,3-d]pyrimidines have demonstrated potent antitumor activity .
Action Environment
It’s worth noting that the synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a formamide or formic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Lacks the fluorine atom, which may result in different pharmacological properties.
4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
4-(2-Fluorophenyl)-6-ethylthieno[2,3-d]pyrimidin-2(1H)-one: Has an ethyl group instead of a methyl group, which may affect its pharmacokinetics and potency.
Uniqueness
The presence of the fluorophenyl group in 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one imparts unique electronic properties, enhancing its binding affinity to certain molecular targets and potentially increasing its biological activity compared to similar compounds.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWXOLBESBZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614676 | |
| Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50263-91-7 | |
| Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





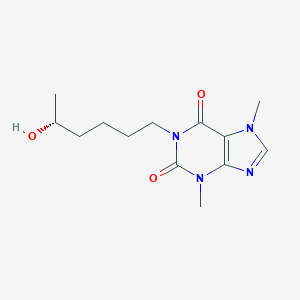
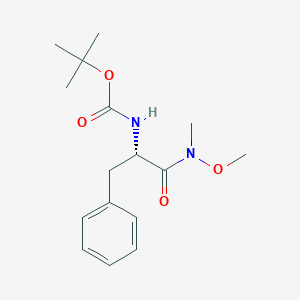
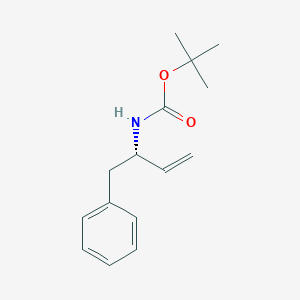
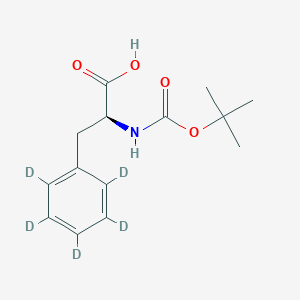
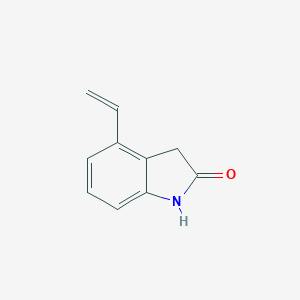

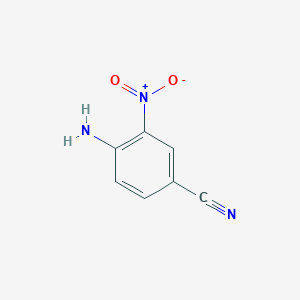



![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)
